2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 539834-48-5
VCID: VC4597680
InChI: InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-10-3-4-12-20(18)34-2)22(19-11-5-6-13-27-19)32-25(28-15)30-23(31-32)16-8-7-9-17(26)14-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
SMILES: CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC
Molecular Formula: C25H21ClN6O2
Molecular Weight: 472.93

2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 539834-48-5

Cat. No.: VC4597680

Molecular Formula: C25H21ClN6O2

Molecular Weight: 472.93

* For research use only. Not for human or veterinary use.

2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 539834-48-5

Specification

CAS No. 539834-48-5
Molecular Formula C25H21ClN6O2
Molecular Weight 472.93
IUPAC Name 2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-10-3-4-12-20(18)34-2)22(19-11-5-6-13-27-19)32-25(28-15)30-23(31-32)16-8-7-9-17(26)14-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Standard InChI Key VAONWOYZPVLKAB-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC

Introduction

Structural and Physicochemical Properties

Core Architecture and Substituent Effects

The molecule features a triazolo[1,5-a]pyrimidine scaffold fused with:

  • 2-position: 3-Chlorophenyl group, enhancing hydrophobic interactions and electron-withdrawing effects.

  • 5-position: Methyl group, optimizing steric bulk and metabolic stability .

  • 6-position: Carboxamide linkage to 2-methoxyphenyl, critical for hydrogen bonding with biological targets.

  • 7-position: Pyridin-2-yl moiety, contributing to π-π stacking and metal coordination .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₅H₂₁ClN₆O₂
Molecular Weight472.93 g/mol
SMILESCC1=C(C(NC2=CC=CC=C2OC)=O)C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N1)C5=CC=CC=N5
logP (Predicted)3.8 ± 0.4
Aqueous Solubility12 µg/mL (Simulated, pH 7.4)

Synthetic Methodologies

Multi-Step Condensation and Cyclization

Synthesis typically follows a three-step protocol :

  • Core Formation: Condensation of 3,5-diamino-1,2,4-triazole with β-keto esters or ketones under acidic conditions to yield the triazolopyrimidine backbone.

  • Substituent Introduction:

    • Suzuki-Miyaura coupling for aryl groups (e.g., 3-chlorophenyl) .

    • Amide coupling using carbodiimides (e.g., EDC/HOBt) for the 2-methoxyphenyl carboxamide .

  • Final Functionalization: Microwave-assisted cyclization to install the pyridin-2-yl group .

Optimized Reaction Conditions

StepReagents/ConditionsYieldPurity
1AcOH, 120°C, 6 hr65%95%
2Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C78%98%
3MW, 150°C, 20 min82%99%

Biological Activities and Mechanisms

Antiparasitic Activity

The compound inhibits protozoan proteasomes by binding to the β5 subunit, mimicking natural peptide substrates. In Trypanosoma brucei, it achieves an IC₅₀ of 0.8 µM, outperforming bortezomib (IC₅₀ = 1.2 µM) . Structural studies reveal key interactions:

  • Chlorophenyl group occupies the S3 hydrophobic pocket.

  • Pyridinyl nitrogen coordinates with catalytic threonine .

Anticancer Effects

In MCF-7 breast cancer cells, the compound induces apoptosis via caspase-3/7 activation (EC₅₀ = 15 µM). Comparative data:

Cell LineIC₅₀ (µM)Mechanism
HeLa12.5Caspase-8 activation
A54910.0G2/M cell cycle arrest
HT-2918.2ROS generation

SAR studies indicate that replacing the 3-chlorophenyl with 4-fluorophenyl reduces potency by 40%, underscoring the importance of halogen positioning .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Caco-2 permeability = 8.2 × 10⁻⁶ cm/s (high intestinal absorption) .

  • Metabolism: Hepatic CYP3A4/2D6-mediated oxidation generates hydroxylated metabolites (t₁/₂ = 2.3 hr in human microsomes) .

  • Excretion: Renal clearance (CLrenal = 0.45 mL/min/kg) predominates over fecal .

Toxicity Data

ModelLD₅₀ (mg/kg)Notable Findings
Mouse (acute)320Mild hepatotoxicity at >100 mg/kg
Rat (28-day)150No nephrotoxicity observed

Future Directions and Clinical Relevance

Hybrid Scaffold Development

Recent efforts focus on merging the triazolopyrimidine core with cycloheptathiophene carboxamides to enhance blood-brain barrier penetration for neurodegenerative applications .

Targeted Drug Delivery

Nanoparticle formulations (PLGA-PEG) improve bioavailability (AUC₀–24 = 450 µg·hr/mL vs. 210 µg·hr/mL for free drug) while reducing hepatic first-pass metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator